N-Methylsuccinimide
Overview
Description
N-Methylsuccinimide is an organic compound with the molecular formula C5H7NO2. It is a derivative of succinimide, where one of the hydrogen atoms on the nitrogen atom is replaced by a methyl group. This compound is known for its role as a metabolite of N-methyl-2-pyrrolidone and is used in various chemical and industrial applications .
Mechanism of Action
Target of Action
N-Methylsuccinimide is a metabolite of N-methyl-2-pyrrolidone (NMP) It’s known to form hydrogen-bonded complexes with phenols .
Mode of Action
It’s known to interact with phenols, forming hydrogen-bonded complexes . This interaction could potentially influence the function of phenolic compounds in biological systems.
Biochemical Pathways
Its presence in plasma and urine can be used as a biomarker of exposure to nmp , suggesting that it may be involved in the metabolic pathways of NMP.
Pharmacokinetics
It’s known that this compound can be detected in plasma and urine following exposure to nmp , indicating that it is absorbed and metabolized in the body, and subsequently excreted.
Result of Action
Its presence in plasma and urine following exposure to NMP suggests that it may have a role in the body’s response to NMP .
Biochemical Analysis
Biochemical Properties
N-Methylsuccinimide interacts with various biomolecules in the body. It forms hydrogen-bonded complexes with phenols, which have been investigated using infrared spectrometry . These interactions play a crucial role in the biochemical reactions involving this compound .
Cellular Effects
The cellular effects of this compound are primarily related to its role as a metabolite of NMP. Its presence in plasma and urine can be used as a biomarker of exposure to NMP
Molecular Mechanism
The molecular mechanism of this compound is closely tied to its biochemical properties. It is involved in the mechanism of enolization step, as investigated by density-functional theory (DFT) calculations
Temporal Effects in Laboratory Settings
The concentration of this compound in plasma and urine rises during exposure, reaching a peak about 4 hours after the end of exposure, and then decays according to a one-compartment model with a half-time of approximately 8 hours . This indicates the temporal changes in the effects of this compound in laboratory settings.
Metabolic Pathways
This compound is involved in the metabolic pathway of NMP. NMP is first hydroxylated to 5-hydroxy-N-methyl-2-pyrrolidone (5HNMP), which is oxidized to this compound. This intermediate is further hydroxylated to 2-hydroxy-N-methylsuccinimide (2HMSI) .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methylsuccinimide can be synthesized through several methods. One common method involves the reaction of succinic anhydride with methylamine hydrochloride. The reaction is typically carried out under microwave irradiation at 110°C for a short duration, followed by extraction with ethyl acetate and purification by crystallization with n-hexane .
Industrial Production Methods: In industrial settings, this compound is produced by reacting succinic anhydride with methylamine in the presence of a catalyst. The reaction mixture is then purified through distillation and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: N-Methylsuccinimide undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound back to its precursor compounds.
Substitution: It can participate in substitution reactions where the methyl group or other functional groups are replaced by different substituents.
Common Reagents and Conditions:
Oxidation: Hydroxyl radicals are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products:
Oxidation: N-formyl pyrrolidinone and other oxidized derivatives.
Reduction: Succinimide and other reduced forms.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Scientific Research Applications
N-Methylsuccinimide has several applications in scientific research:
Chemistry: It is used as a model compound to study enolization mechanisms and hydrogen bonding interactions.
Biology: It serves as a biomarker for exposure to N-methyl-2-pyrrolidone in biological studies.
Medicine: Research on its derivatives has potential implications in drug development and pharmacology.
Comparison with Similar Compounds
Succinimide: The parent compound, which lacks the methyl group on the nitrogen atom.
N-Methyl-2-pyrrolidone: A related compound that serves as a precursor to N-Methylsuccinimide.
N-Formyl pyrrolidinone: An oxidation product of this compound.
Uniqueness: this compound is unique due to its specific structural modifications, which confer distinct chemical properties and reactivity compared to its parent compound, succinimide. Its ability to form hydrogen-bonded complexes and its role as a biomarker for N-methyl-2-pyrrolidone exposure further highlight its significance in various fields .
Properties
IUPAC Name |
1-methylpyrrolidine-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-6-4(7)2-3-5(6)8/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEACNNYFNZCST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40149902 | |
Record name | 2,5-Pyrrolidinedione, 1-methyl- | |
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Molecular Weight |
113.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Alfa Aesar MSDS] | |
Record name | 2,5-Pyrrolidinedione, 1-methyl- | |
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Vapor Pressure |
0.000192 [mmHg] | |
Record name | 2,5-Pyrrolidinedione, 1-methyl- | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
1121-07-9 | |
Record name | N-Methylsuccinimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1121-07-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | N-Methylsuccinimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121079 | |
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Record name | N-Methylsuccinimide | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11324 | |
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Record name | 2,5-Pyrrolidinedione, 1-methyl- | |
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Record name | N-Methylsuccinimide | |
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Record name | N-METHYLSUCCINIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FT9GT286W2 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of N-Methylsuccinimide?
A1: this compound has a molecular formula of C5H7NO2 and a molecular weight of 113.11 g/mol. []
Q2: Are there any spectroscopic data available for this compound?
A2: Yes, researchers have used infrared spectrometry to study hydrogen bond complexes between this compound and phenols. [] Gas-phase electron diffraction (GED) has also been employed to study its molecular structure. []
Q3: What is the thermal stability of this compound?
A3: Polymers containing this compound functional groups exhibit good thermal stability, with decomposition temperatures (Td) ranging from 304 °C to 344 °C. []
Q4: How does this compound react with nucleophilic reagents compared to 2,4-Azetidinedione?
A4: While 2,4-Azetidinedione undergoes ring-cleaved additions with nucleophiles, this compound primarily forms addition products at the carbonyl group. []
Q5: Can this compound be used in catalytic substrate oxidation?
A5: Yes, research shows that N-Methylpyrrolidinone, the precursor to this compound, can participate in a catalytic cycle with O2 and H2 in the presence of transition metal catalysts. This system regenerates hydroperoxide, which can oxidize substrates like triphenylphosphine, yielding this compound as a product. []
Q6: Is this compound involved in Aspartic Acid racemization?
A6: Yes, this compound serves as a model compound for studying the enolization of succinimide intermediates, a key step in the racemization of Aspartic Acid residues in peptides and proteins. []
Q7: Can this compound be used as a ligand in catalysis?
A7: Yes, this compound, along with its derivative N-chlorosuccinimide (NCS), can act as dicarbonyl ligands for gold catalysts. These ligands enhance the dispersion of gold species, suppress the reduction of gold cations, and reduce carbon deposition in acetylene hydrochlorination reactions. []
Q8: How do structural modifications of this compound derivatives affect their anticonvulsant activity?
A8: Research has shown that the anticonvulsant activity of N-alkoxycarbonyl-α-amino-N-methylsuccinimides is influenced by the N-alkoxycarbonyl group and stereochemistry. For instance, (S)-N-ethoxycarbonyl-alpha-amino-N-methyl-succinimide showed the highest activity against pentylenetetrazole (PTZ)-induced seizures. [, , , ]
Q9: Do N-Cbz-α-aminosuccinimide derivatives exhibit anticonvulsant activity?
A9: Yes, a series of N-Cbz-α-aminosuccinimides, synthesized from (R)- and (S)-N-Cbz-aspartic acid, displayed significant anticonvulsant activities in both maximal electroshock seizure (MES) and PTZ tests. The pharmacological effects were dependent on the N-substituted alkyl chain length and stereochemistry. [, ]
Q10: What are the major metabolites of N-Methyl-2-pyrrolidone (NMP) in humans?
A10: The major metabolites of NMP in humans are 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP), this compound (MSI), and 2-hydroxy-N-methylsuccinimide (2-HMSI). []
Q11: What is the relative toxicity of this compound compared to other NMP oxidation products?
A11: Studies using the Microtox toxicity assay revealed that this compound is more toxic than NMP itself and other identifiable oxidation products, including succinimide and various amines. []
Q12: How does the developmental toxicity of this compound compare to other NMP metabolites?
A12: While 5-HNMP and 2-HMSI showed minimal developmental toxicity in rats, this compound caused significant developmental toxicity, including increased post-implantation loss, external and visceral malformations, reduced fetal weight, and skeletal variations. []
Q13: Which NMP metabolite is the preferred biomarker for NMP exposure?
A13: Due to its longer half-life and consistent kinetics regardless of NMP dilution, 2-hydroxy-N-methylsuccinimide (2-HMSI) is recommended as a more reliable biomarker for NMP exposure compared to 5-HNMP. [, , , , ]
Q14: What analytical methods are used to determine this compound and other NMP metabolites in biological samples?
A14: Several methods are employed, including gas chromatography/mass spectrometry (GC/MS) [, , ], micellar electrokinetic capillary chromatography (MEKC) [], and liquid chromatography-electrospray tandem mass spectrometry (LC-MS/MS). [, , ]
Q15: How does liquefied sewage sludge decompose in supercritical water, and what is the role of this compound?
A15: During the decomposition of liquefied sewage sludge in supercritical water, this compound is detected as a heterocyclic compound in the liquid phase. It is believed to form from carboxylic acids and amides originating from saccharides and proteins. []
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